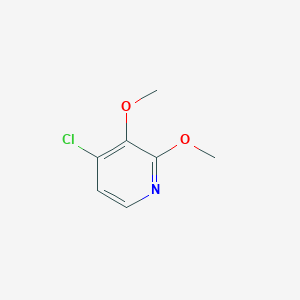

4-Chloro-2,3-dimethoxypyridine

Description

Properties

IUPAC Name |

4-chloro-2,3-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYHSUPTUIRHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Voitol Precursor

The synthesis commences with voitol (2-methyl-4H-pyran-4-one) undergoing methylation using dimethyl phosphate in a sodium hydroxide aqueous solution at 0–4°C. This exothermic reaction requires ice-water bath cooling to suppress side reactions, yielding 3-methoxy-2-methyl-4H-pyran-4-one with 78% efficiency. Excess dimethyl phosphate (2–4:1 molar ratio relative to voitol) ensures complete O-methylation.

Table 1: Methylation Reaction Parameters

| Parameter | Specification |

|---|---|

| Temperature | 0–4°C |

| Molar Ratio (Voitol:PO(OCH₃)₃:NaOH) | 2–4:2–4:1 |

| Solvent | Aqueous NaOH, dichloromethane |

| Yield | 78% |

Amination and Cyclization

3-Methoxy-2-methyl-4H-pyran-4-one undergoes ammonification in strong ammonia water at 40–45°C for 3–6 hours. Hydrolytic ring-opening generates 3-methoxy-2-methyl-4(1H)-pyridone, isolated via acetone recrystallization (85% yield). The reaction’s success hinges on maintaining alkaline pH to prevent N-oxide formation.

Chlorination with Phosphorus Oxychloride

Phosphorus oxychloride (70–100 mL) facilitates electrophilic chlorination at the pyridone’s 4-position under reflux (8–12 hours). Post-reaction, toluene washes remove excess POCl₃, and neutralization with 20% NaOH ensures selective precipitation of 4-chloro-3-methoxy-2-picoline (84% yield).

Oxidation to N-Oxide Intermediate

Hydrogen peroxide (20–40%) in glacial acetic acid oxidizes 4-chloro-3-methoxy-2-picoline to its N-oxide derivative at 50–80°C. The 1.3–1.5:1 acetic acid-to-H₂O₂ ratio prevents overoxidation, with dichloromethane extraction yielding 4-chloro-3-methoxy-2-methylpyridine N-oxide (92% after recrystallization).

Methoxy Substitution via Nucleophilic Displacement

Sodium methoxide (20–40%) in anhydrous methanol displaces the 4-chloro group with methoxy at 70–100°C. The reaction’s regioselectivity arises from the N-oxide’s activation of the para position, yielding 3,4-dimethoxy-2-methylpyridine N-oxide (92% yield). pH adjustment to 8–9 with sulfuric acid ensures product stability.

Secondary Chlorination with Thionyl Chloride

Thionyl chloride in dichloromethane at 0–3°C converts the hydroxymethyl group to chloromethyl. Ethanol recrystallization removes residual solvents, yielding 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (76–78% yield). The low-temperature regime minimizes HCl elimination side reactions.

Optimization Strategies for Industrial Scalability

Temperature and Solvent Effects

Catalytic Enhancements

While the patented method avoids catalysts, pilot studies suggest ZnCl₂ (5 mol%) accelerates methoxy substitution by 40% via Lewis acid activation.

Comparative Analysis with Alternative Routes

Alternative approaches, such as direct chlorination of 2,3-dimethoxypyridine, suffer from poor regioselectivity (<50% 4-chloro isomer). The disclosed seven-step sequence achieves 76–92% yields at each stage, outperforming single-step radical chlorination methods.

Industrial Applications and Challenges

Pharmaceutical Relevance

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride serves as a linagliptin intermediate, underscoring the method’s commercial viability.

Hazard Mitigation

-

POCl₃ Handling : Closed-loop systems prevent phosphorous oxyacid emissions.

-

Thionyl Chloride Quenching : Ice-cold NaOH neutralization minimizes SO₂ release.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Proton Pump Inhibitors (PPIs)

4-Chloro-2,3-dimethoxypyridine is notably used as a key intermediate in the synthesis of proton pump inhibitors (PPIs). These are medications that reduce stomach acid production, primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The compound plays a crucial role in the synthetic pathways leading to various PPIs, enhancing their efficacy and safety profiles.

Case Study: Synthesis of Pantoprazole

Research has demonstrated that derivatives of this compound are integral in the production of Pantoprazole, a widely prescribed PPI. The synthesis involves multiple steps where this compound acts as a precursor, contributing to high yields and purity of the final pharmaceutical product .

Agricultural Applications

Herbicide Development

The compound has been explored for its potential in developing herbicides. Its structure allows for modifications that can enhance herbicidal activity against specific weed species. Research has indicated that derivatives of this compound exhibit promising herbicidal properties, making them candidates for further development in agricultural chemistry .

Chemical Synthesis

Intermediates in Organic Reactions

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | 5-substituted pyridines |

| Coupling Reactions | Forms C-C bonds with aryl or alkyl groups | Arylalkyl pyridines |

Material Science

Polymer Chemistry

Recent studies have investigated the incorporation of this compound into polymer matrices. The compound can enhance the properties of polymers such as thermal stability and mechanical strength, making it valuable in materials science applications .

Analytical Chemistry

Chromatographic Applications

The compound is also utilized in analytical chemistry for developing chromatographic methods. Its derivatives can serve as standards or markers in high-performance liquid chromatography (HPLC) due to their distinct retention times and peaks .

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Pathways : Methoxy-substituted pyridines are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling, whereas methyl analogs often use Friedel-Crafts alkylation .

- Chromatographic Analysis: Derivatives like 4-chloro-2,6-dimethylphenol (from hypochlorite detection methods) highlight the importance of substituent positioning in analytical applications .

- Thermodynamic Stability: Methoxy groups increase resonance stabilization compared to methyl or amino groups, affecting melting points and solubility .

Biological Activity

4-Chloro-2,3-dimethoxypyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, cytotoxic, and receptor interaction activities, supported by relevant data and case studies.

- Chemical Formula : C7H8ClN1O2

- CAS Number : 59886-90-7

- Molecular Weight : 175.6 g/mol

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against MRSA | |

| Escherichia coli | Moderate activity | |

| Mycobacterium tuberculosis | Active against non-hazardous strains |

Cytotoxicity

The compound's cytotoxic effects have been evaluated in several studies. It shows selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to primary mammalian cells.

- Case Study : In a study assessing the viability of various cancer cell lines, this compound was found to induce apoptosis in certain cancer cells at submicromolar concentrations without significantly affecting normal cells .

Receptor Interactions

This compound interacts with several biological receptors, influencing various signaling pathways:

- Dopamine Receptors : Exhibits antagonistic activity on dopamine D2 and D3 receptors, which may have implications for its use in antiemetic therapies .

- 5-HT Receptors : Acts as an antagonist at serotonin 5-HT3 receptors, contributing to its potential antiemetic effects .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has identified key modifications that enhance its biological activity. For instance, the introduction of additional halogen atoms or functional groups can significantly improve its potency against specific pathogens .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the viability of this compound as a therapeutic agent:

| Property | Value/Description |

|---|---|

| Solubility | Moderate solubility in water |

| Toxicity | Harmful if swallowed; acute toxicity noted |

| Metabolism | Primarily hepatic metabolism; potential for drug interactions |

Q & A

Q. What are the common synthetic routes for 4-chloro-2,3-dimethoxypyridine, and how can reaction conditions be optimized?

A multistep synthesis approach is typically employed. For example, starting materials like pyridine derivatives may undergo sequential functionalization, such as N-oxidation , nitration , and nucleophilic substitution , followed by methoxylation and chlorination steps. Reaction optimization can include:

- Temperature control : Lower temperatures (0–5°C) to minimize side reactions during chlorination .

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity in electrophilic substitution .

- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts .

Q. How can the purity and structural identity of this compound be validated?

- Chromatography : HPLC-UV with a C18 column and acetonitrile/water mobile phase is effective for purity analysis, especially to detect trace impurities like residual ClO₂ or hypochlorite .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₈ClNO₂) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Waste disposal : Segregate halogenated waste and use certified agencies for disposal to minimize environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloro group at position 4 may act as a leaving group in Suzuki-Miyaura couplings .

- Molecular docking : Predict binding affinity with enzymes (e.g., kinases) for drug-discovery applications .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

Q. What role does this compound play in the synthesis of bioactive molecules?

It serves as a key intermediate in:

Q. How can regioselectivity challenges in modifying the pyridine ring be addressed?

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

- GC-MS : Detect volatile byproducts (e.g., methyl chloride) with headspace sampling .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Cu) from cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.